- Palladium nanoparticles immobilized on amphiphilic and hyperbranched polymer-functionalized magnetic nanoparticles: An efficient semi-heterogeneous catalyst for Heck reaction, Applied Organometallic Chemistry, 2017, 31(9),
Cas no 96426-60-7 ((E)-Methyl 3-(4-Fluorophenyl)acrylate)
96426-60-7 structure
Product Name:(E)-Methyl 3-(4-Fluorophenyl)acrylate
CAS-Nr.:96426-60-7
MF:C10H9FO2
MW:180.175666570663
CID:751445
PubChem ID:958751
Update Time:2025-05-28
(E)-Methyl 3-(4-Fluorophenyl)acrylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester
- Methyl (2E)-3-(4-fluorophenyl)acrylate
- METHYL 4-FLUOROCINNAMATE,
- Methyl 4-fluorocinnaMate, predoMinantly trans
- Methyl 3-(4-fluorophenyl)-2-propenoate (ACI)
- 3-(4-Fluorophenyl)-2-propenoic acid methyl ester
- 4′-Fluorocinnamic acid methyl ester
- Methyl 4-fluorocinnamate
- Methyl p-fluorocinnamate
- methyl(e)-3-(4-fluorophenyl)acrylate
- (E)-METHYL3-(4-FLUOROPHENYL)ACRYLATE
- CHEMBL1669711
- Methyl (E)-3-(4-fluorophenyl)acrylate
- METHYL-3-(4-FLUOROPHENYL)ACRYLATE
- ALBB-029437
- MFCD00297011
- EN300-364713
- Methyl 4-fluorocinnamate,97%,predomin
- W11678
- Methyl 3-(4-fluorophenyl)prop-2-enoate
- AKOS003202325
- AT29492
- methyl (2E)-3-(4-fluorophenyl)-2-propenoate
- EN300-200370
- CS-0166842
- 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester, (2E)-
- (E)-METHYL 3-(4-FLUOROPHENYL)ACRYLATE
- Methyl 3-(4-Fluorophenyl)Acrylate
- Methyl 4-fluorocinnamate, predominantly trans, 97%
- AS-10511
- CS-0037956
- BDBM50336269
- HSNCAEKOZRUMTB-QPJJXVBHSA-N
- 100891-10-9
- methyl (E)-3-(4-fluorophenyl)prop-2-enoate
- 96426-60-7
- Z18711475
- (E)-Methyl-3-(4-fluorophenyl)acrylate
- methyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- (E)-Methyl 3-(4-Fluorophenyl)acrylate
-
- MDL: MFCD00297011
- Inchi: 1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3
- InChI-Schlüssel: HSNCAEKOZRUMTB-UHFFFAOYSA-N
- Lächelt: O=C(C=CC1C=CC(F)=CC=1)OC
Berechnete Eigenschaften
- Genaue Masse: 180.05865769g/mol
- Monoisotopenmasse: 180.05865769g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 193
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topologische Polaroberfläche: 26.3Ų
Experimentelle Eigenschaften
- Farbe/Form: fest
- Schmelzpunkt: 45-49 °C (lit.)
- Flammpunkt: Grad Fahrenheit:>230°F
Grad Celsius:>110°C
(E)-Methyl 3-(4-Fluorophenyl)acrylate Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
(E)-Methyl 3-(4-Fluorophenyl)acrylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06645-1g |
Methyl 4-fluorocinnamate |
96426-60-7 | 95% | 1g |
¥118.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06645-25g |
Methyl 4-fluorocinnamate |
96426-60-7 | 95% | 25g |
¥872.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06645-5g |
Methyl 4-fluorocinnamate |
96426-60-7 | 95% | 5g |
¥251.0 | 2024-07-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 592447-5G |
(E)-Methyl 3-(4-Fluorophenyl)acrylate |
96426-60-7 | 97% | 5G |
¥1543.9 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH775-1g |
(E)-Methyl 3-(4-Fluorophenyl)acrylate |
96426-60-7 | 95+% | 1g |
96.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH775-5g |
(E)-Methyl 3-(4-Fluorophenyl)acrylate |
96426-60-7 | 95+% | 5g |
269.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH775-200mg |
(E)-Methyl 3-(4-Fluorophenyl)acrylate |
96426-60-7 | 95+% | 200mg |
55.0CNY | 2021-07-14 | |
| TRC | M223653-10mg |
(E)-Methyl 3-(4-Fluorophenyl)acrylate |
96426-60-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M223653-50mg |
(E)-Methyl 3-(4-Fluorophenyl)acrylate |
96426-60-7 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M223653-100mg |
(E)-Methyl 3-(4-Fluorophenyl)acrylate |
96426-60-7 | 100mg |
$ 95.00 | 2022-06-04 |
(E)-Methyl 3-(4-Fluorophenyl)acrylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ; 2 h, 90 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 -
1.2 Reagents: Thionyl chloride
1.3 Solvents: Ethyl acetate
1.2 Reagents: Thionyl chloride
1.3 Solvents: Ethyl acetate
Referenz
- Asymmetric syntheses of trans-3,4-disubstituted 2-piperidinones and piperidines, Tetrahedron: Asymmetry, 2001, 12(3), 419-426
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 72 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of benzo-fused 5-membered heterocycle compounds for prevention and treatment of neurodegenerative diseases, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; 4 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- CO2-Promoted and Nickel-Catalyzed Direct Hydroallylation of Terminal Alkynes with Allylic Alcohols: Access to 1,4-Dienes, Organic Letters, 2023, 25(4), 698-702
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Dimethylformamide ; 3 h, 100 °C
Referenz
- Enhanced Performance of Palladium Catalyst Confined Within Carbon Nanotubes for Heck Reaction, Catalysis Letters, 2021, 151(11), 3230-3238
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium , Aluminum magnesium hydroxide Solvents: Dimethylformamide ; 60 min, 100 °C
Referenz
- Palladium nanoparticles supported on LDH: highly efficient and recyclable heterogeneous catalyst for the Heck reaction, Applied Clay Science, 2023, 232,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 3 h, rt
Referenz
- Preparation method of trans-2-(substituted phenyl)-3-hydroxymethylmorpholine, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 1H-Imidazolium, 1-(2-aminoethyl)-3-ethenyl-, bromide (1:1), polymer with diethen… (reaction product with palladium chloride and sodium hydroborate) ; rt; rt → 120 °C; 3 h, 120 °C
Referenz
- Immobilization of Pd nanoparticles with functional ionic liquid grafted onto cross-linked polymer for solvent-free Heck reaction, Green Chemistry, 2010, 12(1), 65-69
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid ; rt; 20 - 24 h, reflux
Referenz
- Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity, Archiv der Pharmazie (Weinheim, 2018, 351(2),
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ; 1 h, rt
Referenz
- An expedient synthesis of new 2-(furoxan-3-yl)thiazolidin-4-one derivatives, ARKIVOC (Gainesville, 2016, (5), 32-49
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; rt; 1.5 h, rt
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux
Referenz
- Benzoate derivatives as leukotriene A4 hydrolase and cyclooxygenase double targeted inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 5-Methyl-1,3-dioxolan-4-one ; 0.5 h, 100 °C
Referenz
- 1,3-Dioxolane compounds (DOXs) as biobased reaction media, Green Chemistry, 2023, 25(7), 2790-2799
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Aluminum chloride , 1-Butyl-3-methylimidazolium chloride , 1H-Imidazolium, 3-butyl-1-methyl-, fluoride (1:1) Solvents: Dichloromethane ; 4 h, 20 °C
Referenz
- An ionic liquid catalyzed probase method for one-pot synthesis of α,β-unsaturated esters from esters and aldehydes under mild conditions, Green Chemistry, 2017, 19(20), 4838-4848
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 2070913-31-2 Solvents: Dimethylacetamide ; 6 h, 110 °C
Referenz
- Synthesis of cellulose supported triphenylphosphine-palladium complex catalyst and its catalytic performance in heck coupling reaction, Huaxue Yu Shengwu Gongcheng, 2014, 31(1), 43-46
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, reflux; reflux → 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referenz
- Synthesis of Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation, Organic Letters, 2023, 25(14), 2388-2393
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 2 h, reflux
Referenz
- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies, ACS Pharmacology & Translational Science, 2023, 6(1), 181-194
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ; 6 - 12 h, 110 °C
Referenz
- Native carboxyl group-assisted C-H acetoxylation of hydrocinnamic and phenylacetic acids, Chemical Communications (Cambridge, 2022, 58(32), 4993-4996
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt
Referenz
- Synthesis of novel 1-phenyl-benzopyrrolizidin-3-one derivatives and evaluation of their cytoneuroprotective effects against NMDA-induced injury in PC12 cells, Bioorganic & Medicinal Chemistry, 2022, 59,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 3 d
Referenz
- Photodriven Transfer Hydrogenation of Olefins, European Journal of Organic Chemistry, 2014, 2014(33), 7347-7352
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium , Stannous chloride ; 4.5 h, 120 °C
Referenz
- In situ loading of palladium nanoparticles on mica and their catalytic applications, Journal of Colloid and Interface Science, 2010, 353(1), 269-274
(E)-Methyl 3-(4-Fluorophenyl)acrylate Raw materials
- Triethyl phosphonoacetate
- Methyl acetate
- 1-Fluoro-4-iodobenzene
- 4-Fluorocinnamic acid
- 4-Fluorobenzaldehyde
- PHOSPHONIUM, (2-METHOXY-2-OXOETHYL)TRIPHENYL-
- (Methoxycarbonylmethyl)triphenylphosphonium Bromide
- (Carbomethoxymethylene)triphenylphosphorane
- methyl 2-(dimethoxyphosphoryl)acetate
(E)-Methyl 3-(4-Fluorophenyl)acrylate Preparation Products
(E)-Methyl 3-(4-Fluorophenyl)acrylate Verwandte Literatur
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
96426-60-7 ((E)-Methyl 3-(4-Fluorophenyl)acrylate) Verwandte Produkte
- 104-65-4(Cinnamyl formate)
- 352-03-4(Ethyl 3-(4-fluorophenyl)acrylate)
- 103-36-6(Ethyl cinnamate)
- 103-53-7(phenethyl cinnamate)
- 91-64-5(Coumarin)
- 92-48-8(6-Methylcoumarin)
- 93-35-6(Umbelliferone)
- 102-37-4(Ethyl caffeate)
- 351-46-2(2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester)
- 74325-03-4(Methyl (E)-3-fluorocinnamate)
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